Cas no 155454-33-4 (3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid)

155454-33-4 structure
Nome del prodotto:3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid
Numero CAS:155454-33-4
MF:C10H16O4
MW:200.231643676758
MDL:MFCD24490701
CID:5240516
PubChem ID:122156837
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid
- Propanedioic acid, 2-cyclopropyl-, 1-(1,1-dimethylethyl) ester
-
- MDL: MFCD24490701
- Inchi: 1S/C10H16O4/c1-10(2,3)14-9(13)7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,12)
- Chiave InChI: SFJNIGJEGNLHBQ-UHFFFAOYSA-N
- Sorrisi: C(OC(C)(C)C)(=O)C(C1CC1)C(O)=O
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1089193-1g |
3-(tert-Butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 1g |
$541.0 | 2024-08-03 | |
Enamine | EN300-299401-2.5g |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 2.5g |
$1454.0 | 2023-09-06 | |
Enamine | EN300-299401-10.0g |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 10.0g |
$3191.0 | 2023-02-28 | |
Enamine | EN300-299401-5.0g |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 5.0g |
$2152.0 | 2023-02-28 | |
Enamine | EN300-299401-1.0g |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
Aaron | AR01B5V7-2.5g |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 2.5g |
$2025.00 | 2025-02-14 | |
1PlusChem | 1P01B5MV-2.5g |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
Aaron | AR01B5V7-10g |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 10g |
$4413.00 | 2023-12-15 | |
Aaron | AR01B5V7-1g |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 1g |
$1047.00 | 2025-02-14 | |
1PlusChem | 1P01B5MV-500mg |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid |
155454-33-4 | 95% | 500mg |
$778.00 | 2024-06-20 |
3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid Letteratura correlata
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
155454-33-4 (3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid) Prodotti correlati
- 1781058-21-6(Methyl 3-hydroxy-4-(methylamino)butanoate)
- 25414-89-5(Thiocyanic acid, 1-methylpropyl ester)
- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)
- 184637-11-4(6-Bromo-1-(tert-butyldimethylsilyl)indole)
- 2092053-47-7(Cyclobutanol, 3-[(2-methylpropyl)thio]-, cis-)
- 1804754-40-2(3-Chloro-2-(difluoromethyl)-6-fluoropyridine)
- 546085-37-4((4-benzylpiperidin-4-yl)methanol)
- 1246973-50-1((R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one)
- 1000514-27-1(2-(3-Ethynylphenyl)acetonitrile)
- 16285-70-4(4-bromothieno[3,2-d]pyrimidine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:155454-33-4)3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Purezza:99%
Quantità:1g
Prezzo ($):487.0